4-(1,1-Diethylpropyl)phenol
Description
Significance of Phenolic Compounds in Advanced Chemical Systems
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, represent a class of molecules with immense importance in both biological and industrial chemistry. researchgate.netresearchgate.net Their chemical structure allows them to participate in a variety of reactions, making them fundamental building blocks for synthesis. researchgate.net The biological significance of phenols is vast; they are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netnih.gov This has led to their investigation in the development of pharmaceuticals and functional foods. researchgate.netmdpi.com In materials science, phenolic compounds are crucial precursors for polymers, resins, and adhesives. ontosight.ainih.gov Their ability to act as antioxidants also makes them vital additives for improving the stability and lifespan of plastics, rubber, fuels, and lubricants. vinatiorganics.com The reactivity of the phenolic hydroxyl group and the aromatic ring can be finely tuned through the introduction of various substituents, allowing for the design of molecules with specific, desired properties for advanced chemical systems. researchgate.net
The Role of Steric Hindrance in Modulating Phenol (B47542) Reactivity and Properties
Steric hindrance refers to the influence of the spatial arrangement of atoms within a molecule on its reactivity. In phenols, the introduction of bulky alkyl groups at the positions ortho (adjacent) to the hydroxyl group creates a sterically hindered environment. vinatiorganics.com This structural feature significantly modulates the phenol's chemical behavior. A primary effect of steric hindrance is the enhanced stability of the phenoxy radical that forms when the phenol donates its hydroxyl hydrogen atom. evitachem.com This makes hindered phenols exceptionally effective as radical scavengers and antioxidants, as they can terminate destructive free-radical chain reactions without readily participating in further, undesired reactions. vinatiorganics.comrsc.org
The bulky groups also physically shield the hydroxyl group, which can influence its participation in other chemical reactions. mdpi.com For instance, while the hydroxyl group is a strongly activating, ortho-para director in electrophilic aromatic substitution, steric hindrance can favor substitution at the less crowded para position. chemistrysteps.comsioc-journal.cnccspublishing.org.cn This regioselectivity is a valuable tool in organic synthesis. The steric bulk also impacts physical properties, often increasing solubility in nonpolar solvents and affecting the melting and boiling points of the compound. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
4-(3-ethylpentan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQOBBOXCXWMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029322 | |
| Record name | 4-(1,1-Diethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37872-24-5 | |
| Record name | 4-(1,1-Diethylpropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1,1 Diethylpropyl Phenol and Analogous Structures
Alkylation Strategies for Para-Substitution of Phenol (B47542)
The selective introduction of an alkyl group at the para-position of the phenol ring is a crucial step in the synthesis of 4-(1,1-diethylpropyl)phenol. Both catalytic and non-catalytic methods are employed to achieve this transformation, with the choice of method often depending on the desired selectivity and reaction conditions.
Catalytic Alkylation Approaches
Catalytic alkylation, particularly Friedel-Crafts alkylation, is a common method for synthesizing alkylated phenols. rsc.org This approach typically involves the reaction of phenol with an alkylating agent in the presence of an acid catalyst.
Catalysts: A variety of catalysts can be employed, including Lewis acids and Brønsted acids. rsc.org Examples include aluminum chloride (AlCl3), sulfuric acid (H2SO4), phosphoric acid (H3PO4), and various sulfonic acids. google.comgoogle.com The strength of the acid catalyst can influence the selectivity of the reaction, with highly acidic aryl sulfonic acids showing effectiveness in promoting para-alkylation. google.com Zeolite-Y catalysts impregnated with phosphoric acid have also been studied for the cycloalkylation of phenol. scientific.net In some cases, metal catalysts such as those based on palladium, gold, silver, and calcium have been explored for the C-H alkylation of phenols. rsc.org Titanium dioxide (TiO2) has been investigated for the α-C alkylation of phenols with alcohols. researchgate.net
Alkylating Agents: The choice of alkylating agent is critical. For the synthesis of this compound, a precursor that can generate the 1,1-diethylpropyl carbocation is required. This can be achieved using 3-pentanol (B84944) or 3-pentene. The reaction of phenol with an alcohol in the vapor phase over an alumina (B75360) catalyst is a known method for producing monoalkylated phenols. google.com
Reaction Conditions: Reaction temperatures can vary widely, from approximately 10°C to 185°C for liquid-phase reactions, and can be higher under pressure. google.com Vapor-phase alkylations may require significantly higher temperatures, in the range of 425°C to 550°C. google.com The molar ratio of the phenol to the alkylating agent is also a key parameter to control, with a ratio of approximately 0.9:1 being preferred for maximizing the para-alkylated product. google.com
Non-Catalytic Synthetic Routes
While catalytic methods are prevalent, non-catalytic routes for the synthesis of this compound also exist. One such method involves the reaction of phenol with an alkylating agent like diethylpropyl bromide in the presence of a base, such as sodium hydroxide (B78521), under reflux conditions. evitachem.com This approach relies on nucleophilic substitution at the para position of the phenoxide ion.
Approaches to Construct the Diethylpropyl Moiety
The 1,1-diethylpropyl group can be introduced through various synthetic transformations. In the context of Friedel-Crafts alkylation, as mentioned previously, the use of 3-pentanol or 3-pentene in the presence of a strong acid leads to the in-situ formation of the tertiary carbocation, which then alkylates the phenol ring.
Alternatively, the diethylpropyl moiety can be constructed separately and then attached to the phenol. For instance, Grignard reactions involving the addition of an ethylmagnesium halide to a suitable ketone can generate a tertiary alcohol precursor. This can then be converted to an alkylating agent for subsequent reaction with phenol.
Optimization of Reaction Conditions and Yields in Phenol Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired this compound product. Several factors can be fine-tuned to achieve this.
Recent advancements in reaction optimization have utilized machine learning and bandit optimization models to efficiently identify generally applicable reaction conditions for processes like phenol alkylation. researchgate.netnsf.govnih.gov These approaches can survey a large reaction space with a limited number of experiments to find optimal parameters. nsf.govnih.gov
Key parameters that are often optimized include:
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and conversion of phenol. academie-sciences.fr
Temperature: The reaction temperature influences both the rate of reaction and the selectivity towards the desired isomer. google.com
Molar Ratio of Reactants: The ratio of phenol to the alkylating agent is a critical factor in controlling the degree of alkylation and minimizing the formation of polyalkylated byproducts. google.comneftemir.ru
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. academie-sciences.fr
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum yield and prevent the formation of degradation products.
For example, in the cycloalkylation of phenol with cyclohexene, a study found optimal conditions that resulted in a yield of 81.6% and a selectivity of 94.0% for the target product. scientific.net Mathematical modeling and regression analysis are also employed to predict and optimize the process parameters. scientific.netneftemir.ru
| Parameter | Description | Typical Range/Considerations |
|---|---|---|
| Catalyst Type | The choice of acid or metal catalyst. | Lewis acids, Brønsted acids, zeolites, metal complexes. rsc.orgscientific.net |
| Catalyst Loading | The amount of catalyst relative to the reactants. | Can range from 0.05% to 20% by weight based on phenol. google.com |
| Temperature | The temperature at which the reaction is conducted. | 10°C to 185°C for liquid phase; up to 550°C for vapor phase. google.comgoogle.com |
| Molar Ratio | The ratio of phenol to the alkylating agent. | Often near 1:1, with slight excess of one reactant to drive completion. google.com |
| Solvent | The medium in which the reaction is carried out. | Can be non-polar (e.g., toluene) or polar (e.g., DMF), or solvent-free. researchgate.netresearchgate.net |
Green Chemistry Principles in the Synthesis of Hindered Phenols
The application of green chemistry principles to the synthesis of hindered phenols like this compound is an area of growing interest. This involves developing more environmentally benign and sustainable synthetic methods.
Key aspects of green chemistry in this context include:
Use of Renewable Feedstocks: Lignocellulose and vegetable oils are being explored as renewable starting materials for the synthesis of phenolic antioxidants. mdpi.com
Catalytic Methods: The use of catalysts, especially those that are recyclable and highly selective, is preferred over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgnih.gov Solid acid catalysts, such as zeolites and sulfated zirconia, are attractive alternatives to traditional liquid acid catalysts as they are often less corrosive, easier to separate from the reaction mixture, and can be regenerated and reused.
Alternative Reaction Media: The use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of a synthesis.
Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, contributes to a more energy-efficient process. Electrochemical methods are also being explored as a sustainable approach for phenol synthesis. researchgate.net
Synthesis of Precursors and Intermediates
The primary precursors are phenol and a source for the 1,1-diethylpropyl group. As discussed, 3-pentanol and 3-pentene are common starting materials for generating the necessary carbocation for Friedel-Crafts alkylation. The synthesis of these precursors is therefore an important consideration. For instance, 3-pentanol can be prepared through the reduction of 3-pentanone.
In some synthetic strategies, intermediate compounds are formed and then converted to the final product. For example, the reaction of phenol with an alkylating agent might initially produce a mixture of ortho- and para-isomers. The ortho-isomer can sometimes be rearranged to the more thermodynamically stable para-isomer under acidic conditions.
Reactivity and Reaction Mechanisms of 4 1,1 Diethylpropyl Phenol
Electrophilic Aromatic Substitution Patterns on the Phenol (B47542) Ring
The phenol ring is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The lone pairs on the oxygen atom are delocalized into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions. byjus.comresearchgate.net This activation stabilizes the intermediate arenium ion formed during the substitution process. byjus.com Consequently, phenols are much more reactive than benzene (B151609) in these types of reactions. researchgate.net
The 1,1-diethylpropyl group at the para position is also an electron-donating group through an inductive effect, further activating the ring. However, its primary influence is steric. Since the para position is already occupied, incoming electrophiles are directed exclusively to the two equivalent ortho positions (C2 and C6) relative to the hydroxyl group.
The regioselectivity of electrophilic aromatic substitution on 4-(1,1-diethylpropyl)phenol is dictated by both electronic and steric factors.
Electronic Effects : Both the hydroxyl and the alkyl groups are ortho-, para-directing. The hydroxyl group's resonance effect is the dominant directing influence. With the para position blocked, electrophilic attack is electronically favored at the ortho positions.
Steric Effects : The 1,1-diethylpropyl group is a bulky tertiary alkyl group (tert-heptyl). Its significant size creates substantial steric hindrance around the adjacent ortho positions. youtube.comlibretexts.org This steric crowding impedes the approach of the electrophile, which can lead to a decrease in the reaction rate compared to less hindered phenols like p-cresol. libretexts.org For very large electrophiles, the reaction might be completely inhibited. Therefore, while substitution is electronically directed to the ortho position, the reaction's feasibility and rate are heavily influenced by the size of the attacking electrophile. youtube.comdergipark.org.tr
| 4-Substituent | Steric Bulk | Expected Substitution Position(s) | Controlling Factor |
|---|---|---|---|
| -CH₃ (p-cresol) | Low | Ortho | Primarily electronic |
| -C(CH₃)₃ (p-tert-butylphenol) | High | Ortho | Electronic and Steric |
| -C(CH₂CH₃)₂(CH₃) (p-tert-amylphenol) | Very High | Ortho | Electronic and significant Steric |
| -C(CH₂CH₃)₃ (this compound) | Very High | Ortho | Electronic and significant Steric |
Reactions of the Hydroxyl Group
The hydroxyl group is the site of several key reactions, including alkylation, acylation, and oxidation.
O-alkylation and O-acylation are nucleophilic substitution reactions that occur on the oxygen atom of the hydroxyl group. The steric bulk of the para-substituent has a minimal effect on these reactions compared to its influence on ring substitution.
O-Alkylation: This reaction, often a variation of the Williamson ether synthesis, involves the conversion of the phenol to its more nucleophilic conjugate base, the phenoxide ion. This is typically achieved by treatment with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The resulting phenoxide ion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide) in an SN2 reaction to form an ether. pharmaxchange.infogoogle.com
The general mechanism is as follows:
Deprotonation : The phenol is deprotonated by a base to form the 4-(1,1-diethylpropyl)phenoxide ion.
Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide) to form the corresponding aryl ether. pharmaxchange.info
O-Acylation: This reaction produces a phenolic ester. It is typically carried out by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or sodium hydroxide (Schotten-Baumann reaction). lew.roucalgary.ca The base deprotonates the phenol, increasing its nucleophilicity for attack on the carbonyl carbon of the acylating agent. ucalgary.ca
The mechanism proceeds via a nucleophilic acyl substitution pathway:
Activation : The phenol is deprotonated by a base, or alternatively, the acylating agent can be activated by a Lewis acid. ucalgary.ca
Nucleophilic Attack : The phenoxide attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, forming a tetrahedral intermediate.
Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion) to yield the final ester product. lew.ro
Oxidative coupling is a process where phenolic units are linked together through the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.org The reaction is initiated by a one-electron oxidation of the phenol to generate a phenoxyl radical. This radical is resonance-stabilized, with significant spin density at the oxygen atom and the ortho and para positions of the ring. nih.gov For this compound, the para position is blocked, meaning subsequent coupling must occur at the ortho-positions (C-C coupling) or the oxygen atom (C-O coupling). nih.gov
A variety of transition metal catalysts, particularly those based on copper, vanadium, and iron, are used to facilitate oxidative coupling. wikipedia.org The catalyst's role is to mediate the one-electron oxidation of the phenol to the phenoxyl radical, often using molecular oxygen as the terminal oxidant. nih.govbohrium.com
Mechanism with a Copper(I) Catalyst :
A Cu(I) complex reacts with O₂ to form a copper-dioxygen species.
This species abstracts a hydrogen atom from two phenol molecules to generate two phenoxyl radicals and a Cu(I) complex, releasing water.
The phenoxyl radicals then couple. For this compound, this would primarily lead to ortho-ortho C-C coupling, forming a substituted 2,2'-biphenol. Subsequent oxidation of this biphenol can lead to the formation of a diphenoquinone.
Alternatively, C-O coupling can occur, leading to the formation of polymer chains (poly(phenylene oxide)).
Mechanism with a Vanadium Catalyst : Vanadium complexes, such as vanadyl acetylacetonate (VO(acac)₂), are also effective catalysts. nih.govacs.orgnih.gov The mechanism is believed to involve the formation of a vanadium-phenoxide complex. A one-electron transfer within this complex generates the phenoxyl radical and a reduced vanadium species, which is then re-oxidized by an external oxidant (like O₂). The subsequent radical coupling proceeds as described above. wikipedia.orgupenn.edu
The table below summarizes common catalyst systems used for the oxidative coupling of 4-alkylphenols and the typical products formed.
| Catalyst System | Oxidant | Typical Product Type | Reference Example |
|---|---|---|---|
| CuCl / Pyridine | O₂ | Poly(2,6-dialkyl-1,4-phenylene oxide) | Oxidation of 2,6-dimethylphenol |
| Salcomine (Co(salen)) | O₂ | 2,2'-Biphenol / Diphenoquinone | Oxidation of 2,6-di-tert-butylphenol |
| VO(acac)₂ | O₂ | 2,2'-Biphenol / Diphenoquinone | Intramolecular coupling of tethered phenols acs.org |
| FeCl₃ | Stoichiometric | C-C and C-O coupled oligomers | Oxidation of various phenols |
Electrochemical methods provide an alternative pathway for the oxidative coupling of phenols without the need for chemical oxidants. The reaction is initiated by applying an electrical potential at an anode (e.g., platinum, glassy carbon, or lead dioxide). hku.hktaylorfrancis.com
The general mechanism involves:
Electron Transfer : The phenol molecule diffuses to the anode surface and undergoes a one-electron oxidation to form a phenoxyl radical cation, which rapidly deprotonates to yield the neutral phenoxyl radical. hku.hk
Radical Coupling : The generated phenoxyl radicals can then couple in the same manner as in catalytic pathways. For this compound, ortho-ortho C-C coupling to form a dimer is a likely pathway.
Polymerization : The initially formed dimers are often more easily oxidized than the starting monomer. This can lead to further oxidation and coupling, resulting in the formation of an insulating polymer film on the electrode surface, a phenomenon known as electrode fouling. nih.gov The reaction products can include soluble oligomers and an insoluble polymer film. The exact product distribution depends on experimental conditions such as the electrode material, solvent, pH, and applied potential. hku.hk
Oxidative Coupling Reactions of Phenols
Transformations Involving the Alkyl Side Chain
The reactivity of the alkyl side chain in phenolic compounds is significantly influenced by the nature of the carbon atom attached to the aromatic ring, known as the benzylic carbon. In the case of this compound, the benzylic carbon is a tertiary carbon, meaning it is bonded to three other carbon atoms and bears no hydrogen atoms. This structural feature has profound implications for its chemical reactivity, particularly in oxidation reactions.
A common transformation of alkyl side chains on aromatic rings is benzylic oxidation, which typically requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgchemistrysteps.com Strong oxidizing agents can convert a benzylic C-H bond into a carboxylic acid. libretexts.orgchemistrysteps.com However, due to the absence of a benzylic hydrogen, the 1,1-diethylpropyl group in this compound is resistant to such oxidation reactions.
While direct oxidation of the tertiary alkyl side chain is challenging, other transformations can be envisaged under specific conditions. For instance, in biological systems, enzymatic oxidation of alkylphenols can occur. pnas.orgresearchgate.net These reactions are highly specific and can lead to the hydroxylation of the alkyl chain, although such studies have not been specifically reported for this compound.
Mechanistic Investigations of Complex Reactions Incorporating this compound
Due to its sterically hindered phenolic group, this compound can participate in complex chemical reactions in several ways, often influencing the reaction mechanism and the final products. One area where hindered phenols play a crucial role is in polymerization reactions. They can act as chain transfer agents or modifiers, controlling the molecular weight and properties of the resulting polymer. The bulky alkyl group can influence the reactivity of the phenolic hydroxyl group, making it a selective participant in polymerization processes.
In the context of industrial chemical synthesis, alkylphenols are used as intermediates in the production of resins and other materials. industrialchemicals.gov.au The specific structure of the alkyl group in this compound can impart desired properties to the final products, such as solubility, thermal stability, and resistance to degradation. The mechanistic role in these complex syntheses often involves the phenol acting as a nucleophile or a regulator of reaction intermediates.
Radical Scavenging Mechanisms in Chemical Systems
Sterically hindered phenols, including this compound, are well-known for their ability to act as antioxidants by scavenging free radicals. This activity is crucial in preventing oxidative degradation of organic materials. The primary mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. vinatiorganics.comresearchgate.net The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky alkyl group, which prevents it from initiating new radical chains. researchgate.net The efficiency of a phenolic antioxidant is determined by the kinetics and thermodynamics of the hydrogen donation process, which can proceed through several distinct mechanisms.
Hydrogen Atom Transfer (HAT) Pathways
Hydrogen Atom Transfer (HAT) is a concerted mechanism where the phenolic hydrogen atom is transferred to a radical in a single step. scripps.edu This is a primary pathway for the antioxidant activity of hindered phenols. The rate of HAT is influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol. A lower BDE facilitates easier hydrogen donation and thus enhances the radical scavenging activity. The steric hindrance around the hydroxyl group can also affect the reaction rate.
| Phenolic Compound | Radical | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Reference |
| 2,4,6-tri-tert-butylphenol | Galvinoxyl | Varies with solvent | pnas.orgrsc.org |
| 2,6-di-tert-butyl-4-methylphenol | Peroxyl radical | - | nih.gov |
Single Electron Transfer (SET) Mechanisms
In the Single Electron Transfer (SET) mechanism, an electron is first transferred from the phenol to the free radical, forming a radical cation and an anion. This is then followed by a proton transfer from the radical cation to a base. The feasibility of this mechanism is dependent on the ionization potential of the phenol and the electron affinity of the radical. For many hindered phenols, the SET pathway is generally less favorable than HAT, especially in nonpolar solvents.
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-Coupled Electron Transfer (PCET) is a concerted process where both an electron and a proton are transferred in a single kinetic step, but not necessarily as a single hydrogen atom. mdpi.comnih.govacs.org This mechanism is particularly relevant in systems where the radical scavenger and the radical are in close proximity and properly oriented. The rate of PCET is influenced by both the thermodynamics of the electron and proton transfer steps. For phenols, PCET can be a significant pathway for radical scavenging, especially in polar and hydrogen-bonding solvents. nih.gov
| Phenolic Compound | Oxidant | pH | Mechanism | Reference |
| Phenol derivatives | [IrCl₆]²⁻ | Low pH | CPET with water | nih.gov |
| Tyrosine | Photogenerated oxidant | Intermediate pH | Intramolecular CPET | nih.gov |
This table illustrates examples of PCET reactions involving phenols under different conditions. CPET stands for Concerted Proton-Electron Transfer, a type of PCET.
Sequential Proton-Loss Electron Transfer (SPLET) Mechanisms
The Sequential Proton-Loss Electron Transfer (SPLET) mechanism involves the initial deprotonation of the phenol to form a phenoxide anion, which then transfers an electron to the free radical. This pathway is highly dependent on the acidity of the phenol (pKa) and the polarity of the solvent. In polar, basic media, the SPLET mechanism can become the dominant pathway for radical scavenging. The resulting phenoxide ion is a much more potent electron donor than the neutral phenol.
| Compound | pKa | Solvent | Dominant Mechanism | Reference |
| Phenolic Acids | Varies | Water, Ethanol (B145695) | SPLET | mdpi.com |
This table provides an example of how the SPLET mechanism is favored for phenolic compounds in polar solvents.
Derivatization and Functionalization Strategies of 4 1,1 Diethylpropyl Phenol
Synthesis of Phenolic Ethers and Esters
The hydroxyl group of 4-(1,1-Diethylpropyl)phenol is the primary site for derivatization, allowing for the synthesis of a wide range of phenolic ethers and esters. These reactions transform the polar hydroxyl group into less polar ether or ester functionalities, thereby altering the compound's physical and chemical properties, such as solubility, reactivity, and electronic characteristics. researchgate.net
Phenolic Ethers: The synthesis of ethers from this compound is commonly achieved through the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then reacts with an alkyl halide (e.g., ethyl bromide) via a nucleophilic substitution reaction to yield the desired ether. The choice of the alkyl halide determines the nature of the alkoxy group introduced. wikipedia.org
Phenolic Esters: Esterification of this compound is typically accomplished by acylation. researchgate.netnih.gov This can be carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. This reaction effectively converts the hydroxyl group into an ester linkage. For instance, reacting the phenol (B47542) with acetyl chloride would yield 4-(1,1-diethylpropyl)phenyl acetate.
| Derivative Type | General Reaction | Typical Reagents | Product Class |
|---|---|---|---|
| Phenolic Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-(1,1-Diethylpropyl)alkoxybenzene |
| Phenolic Ester | Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) in the presence of a base | 4-(1,1-Diethylpropyl)phenyl alkanoate |
Formation of Alkylphenol Ethoxylates and Related Surfactants
This compound serves as a key hydrophobe in the synthesis of nonionic surfactants, particularly alkylphenol ethoxylates (APEs). taylorandfrancis.comsurtensurfactants.com These surfactants are valued for their effectiveness in reducing surface tension and are used as detergents, emulsifiers, and wetting agents. surtensurfactants.com
The synthesis of APEs is achieved through a process called ethoxylation. In this reaction, this compound is reacted with ethylene (B1197577) oxide in the presence of a basic catalyst, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). cleaninginstitute.org The reaction proceeds via the nucleophilic attack of the phenoxide ion on the strained epoxide ring of ethylene oxide. This process is repeated, adding multiple ethylene oxide units to form a polyoxyethylene chain attached to the phenolic oxygen.
The length of the polyoxyethylene chain is a critical parameter that determines the surfactant's properties. By controlling the molar ratio of ethylene oxide to the alkylphenol, the number of ethoxy groups (n) can be adjusted. This, in turn, dictates the Hydrophilic-Lipophilic Balance (HLB) of the surfactant. A higher number of ethoxy units increases the hydrophilicity of the molecule. This tunability allows for the production of a wide range of surfactants with properties optimized for specific applications, from oil-in-water to water-in-oil emulsifiers. google.com
| Number of Ethoxy Units (n) | General Structure | Expected Hydrophilicity | Potential Application |
|---|---|---|---|
| Low (1-5) | C₁₃H₁₉-O-(CH₂CH₂O)n-H | Low (Oil-soluble) | Dispersing agent in oil |
| Medium (6-12) | Intermediate | Detergents, Wetting agents | |
| High (>12) | High (Water-soluble) | Emulsifiers, Stabilizers |
Grafting and Polymerization of this compound into Macromolecular Architectures
The incorporation of this compound units into polymers can be achieved through either grafting the molecule onto existing polymer backbones or by using it as a comonomer in polymerization reactions. epa.govepa.gov This functionalization is often pursued to impart specific properties, such as antioxidant capabilities, to the final polymer material.
Grafting: A common technique is melt grafting, where the phenol is attached to a polymer, such as polypropylene, in the molten state. scispace.comkoreascience.kr This process is typically initiated by a free-radical generator, like dicumyl peroxide. nih.gov The initiator abstracts a hydrogen atom from the polymer backbone, creating a macroradical. This reactive site can then add across the aromatic ring of the phenol, covalently bonding it to the polymer chain. This method is particularly useful for creating polymer-bound antioxidants, which are less prone to leaching out of the polymer matrix compared to simple additives. koreascience.kr Polymer grafting is a versatile technique for modifying the chemical and physical properties of polymers. researchgate.netnih.gov
Polymerization: this compound can also participate in polymerization reactions, for example, with formaldehyde (B43269) to form phenolic resins. epa.govepa.govchemicalbook.com In this process, the phenol and formaldehyde react under acidic or basic conditions to form a network polymer. The bulky 1,1-diethylpropyl group influences the cross-linking density and the physical properties of the resulting resin, such as its flexibility and solubility.
| Method | Description | Example Polymer Backbone | Resulting Property |
|---|---|---|---|
| Melt Grafting | Covalent attachment of the phenol to a pre-existing polymer chain, often initiated by free radicals. | Polypropylene | Enhanced thermal-oxidative stability |
| Condensation Polymerization | Reaction with a comonomer like formaldehyde to form a cross-linked polymer network. | N/A (forms a new polymer) | Formation of a phenolic resin with modified properties |
Design and Synthesis of Functional Macromonomers and Polymers
A more sophisticated approach to incorporating this compound into polymers is through its conversion into a functional macromonomer. A macromonomer is a monomer that contains a polymerizable group, which allows it to be incorporated into a polymer chain using standard polymerization techniques.
The synthesis of a macromonomer from this compound typically involves modifying its hydroxyl group with a molecule that contains a reactive double bond, such as an acrylate (B77674), methacrylate (B99206), or vinyl group. nih.gov For example, the phenol can be reacted with acryloyl chloride or glycidyl (B131873) methacrylate. The resulting molecule is a 4-(1,1-diethylpropyl)phenyl acrylate or methacrylate, which can then undergo free-radical polymerization to form a polymer with the alkylphenol moiety as a pendant group along the backbone.
This strategy allows for the synthesis of well-defined functional polymers with a high and controlled concentration of the phenolic unit. researchgate.netmdpi.com These polymers can be designed for specific applications where the properties of the alkylphenol, such as its antioxidant or surfactant characteristics, are desired throughout the material.
| Step | Process | Example Reagent | Intermediate/Product |
|---|---|---|---|
| 1. Macromonomer Synthesis | Functionalization of the phenolic -OH group with a polymerizable moiety. | Methacryloyl chloride | 4-(1,1-Diethylpropyl)phenyl methacrylate (Macromonomer) |
| 2. Polymerization | Polymerization of the macromonomer. | Free-radical initiator (e.g., AIBN) | Poly(4-(1,1-diethylpropyl)phenyl methacrylate) |
Incorporation into Supramolecular Assemblies
The amphiphilic nature of this compound, arising from its polar phenolic head and nonpolar alkyl tail, makes it a candidate for participation in supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.
The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form networks with other phenol molecules or with other hydrogen-bonding species. Simultaneously, the large, hydrophobic 1,1-diethylpropyl groups will tend to aggregate in aqueous environments to minimize their contact with water, a phenomenon known as the hydrophobic effect. In nonpolar solvents, the polar heads may aggregate.
This dual character can drive the self-assembly of this compound molecules into various organized structures. Depending on the concentration and the solvent system, these could include micelles, reverse micelles, or liquid crystalline phases. In these assemblies, the molecules orient themselves to satisfy the energetic preferences of their polar and nonpolar segments, leading to the spontaneous formation of ordered, non-covalently bonded architectures. The specific geometry and stability of these assemblies are dictated by the balance of these intermolecular forces.
| Structural Feature | Intermolecular Force | Role in Self-Assembly | Potential Supramolecular Structure |
|---|---|---|---|
| Phenolic -OH group | Hydrogen Bonding | Directional interaction, formation of polar domains. | Micelles, Reverse Micelles, Liquid Crystals |
| 1,1-Diethylpropyl group | Hydrophobic Interactions/van der Waals forces | Aggregation of nonpolar tails to minimize solvent contact. |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 1,1 Diethylpropyl Phenol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and structural features of 4-(1,1-diethylpropyl)phenol.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). ucdavis.edu This precision allows for the determination of the elemental composition of a molecule from its measured mass. For this compound, with a molecular formula of C₁₃H₂₀O, the theoretical monoisotopic mass is 192.15142 Da. nih.gov An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, can measure the mass of the molecular ion with sufficient accuracy to confirm this specific elemental formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.net
Table 2: Predicted HRMS Data for this compound Adducts Data based on the molecular formula C₁₃H₂₀O. nih.govuni.lu
| Adduct Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₁O⁺ | 193.15869 |
| [M+Na]⁺ | C₁₃H₂₀NaO⁺ | 215.14063 |
| [M-H]⁻ | C₁₃H₁₉O⁻ | 191.14413 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally well-suited for analyzing complex mixtures and identifying individual components, such as this compound, in environmental or industrial samples. researchgate.netdphen1.com
In a typical GC-MS analysis, the sample mixture is vaporized and separated on a GC column. thermofisher.com As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. chemguide.co.uk The resulting mass spectrum serves as a chemical "fingerprint."
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern is often dominated by cleavages that lead to stable carbocations. A prominent fragmentation pathway for 4-alkylphenols is the benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the alkyl substituent. For this molecule, a significant fragmentation would be the loss of a propyl group (C₃H₇•) to form a stable benzylic cation. libretexts.orgmiamioh.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying the functional groups present in this compound. nih.govijaemr.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. nist.gov C-O stretching of the phenol (B47542) group typically appears in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹. Vibrations associated with the benzene (B151609) ring (C=C stretching) usually produce peaks in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. researchgate.net While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, it provides complementary information. For this compound, the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. The aliphatic C-H stretching and bending modes are also readily observed.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Frequencies are typical for substituted phenols and alkylbenzenes. nist.govresearchgate.net
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (strong, broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | Medium to strong |
| Aliphatic C-H Stretch | 2850 - 3000 (strong) | Strong |
| Aromatic C=C Stretch | 1450 - 1600 (medium to strong) | Strong |
| C-O Stretch | 1200 - 1260 (strong) | Medium |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its solid-state structure, such as unit cell dimensions, space group, and specific intermolecular interactions in the crystalline form, is not available. For related phenolic compounds, X-ray crystallography has been instrumental in understanding how substituents on the phenol ring influence crystal packing and hydrogen-bonding networks, which in turn affect the physical properties of the material. redalyc.org
Chromatographic Methods for Separation and Purification
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For phenolic compounds, various chromatographic methods are employed to isolate them from complex matrices for further analysis or to ensure their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation of non-volatile or thermally sensitive compounds. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.
Specific HPLC methods developed for the separation and purification of this compound have not been reported in the peer-reviewed scientific literature. However, HPLC is a standard method for the analysis of other alkylphenols and related phenolic compounds. scirp.orgepa.gov The general approach for developing an HPLC method for a compound like this compound would typically involve:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of moderately nonpolar compounds like alkylphenols.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used as the mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures.
Detection: A UV detector is commonly used for the detection of phenolic compounds due to the presence of the aromatic ring which absorbs UV light. The selection of the detection wavelength is optimized for the specific analyte.
Interactive Data Table: General HPLC Parameters for Phenolic Compound Analysis
| Parameter | Typical Selection | Purpose |
| Column Type | Reversed-Phase (e.g., C18, C8) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of analytes from the column. |
| Elution Mode | Isocratic or Gradient | To achieve optimal separation in a reasonable time. |
| Detector | UV-Vis Detector | Detection of aromatic compounds. |
| Wavelength | 254 nm or 280 nm (typical) | To maximize the signal for the compound of interest. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is often considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. americanpharmaceuticalreview.com It is particularly well-suited for the separation of both chiral and achiral compounds. americanpharmaceuticalreview.comafmps.be
There is no specific information available in the scientific literature regarding the application of Supercritical Fluid Chromatography for the separation and purification of this compound. The general principles of SFC for the analysis of phenolic compounds suggest that it could be a viable technique. chromatographyonline.commdpi.com Key aspects of SFC method development for a compound like this compound would include:
Mobile Phase: Supercritical CO2 is the primary mobile phase, often modified with a small amount of a polar organic solvent like methanol or ethanol (B145695) to enhance the elution of polar analytes.
Stationary Phase: A variety of stationary phases can be used in SFC, including those used in both normal-phase and reversed-phase HPLC. The choice of stationary phase is critical for achieving the desired selectivity.
Advantages: SFC often provides faster separations and higher efficiency compared to HPLC, with the added benefit of reduced environmental impact. americanpharmaceuticalreview.com
Interactive Data Table: General SFC Parameters for Phenolic Compound Analysis
| Parameter | Typical Selection | Purpose |
| Primary Mobile Phase | Supercritical CO2 | Main eluent with low viscosity and high diffusivity. |
| Modifier | Methanol, Ethanol | To increase the mobile phase polarity and analyte solubility. |
| Stationary Phase | Various (e.g., silica (B1680970), diol, chiral phases) | To provide selectivity for the separation. |
| Detector | UV-Vis, Mass Spectrometry (MS) | Detection of the separated compounds. |
Computational and Theoretical Investigations of 4 1,1 Diethylpropyl Phenol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. lp.edu.ua For 4-(1,1-Diethylpropyl)phenol, DFT methods can be employed to determine its three-dimensional optimized geometry and to analyze its electronic structure, which is fundamental to its chemical reactivity. imist.maaksaray.edu.tr
The electronic properties of a molecule are described by various quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. sapub.org In phenolic antioxidants, the primary antioxidant activity stems from the ability of the hydroxyl group to donate a hydrogen atom, a process intimately linked to its electronic characteristics. imist.ma DFT calculations reveal that the electron density in this compound is highest around the oxygen atom and the aromatic ring, identifying these as the most reactive sites for electrophilic attack and radical scavenging. lp.edu.uamdpi.com
| Descriptor | Hypothetical Calculated Value | Significance |
| EHOMO | -5.85 eV | Indicates electron-donating ability; crucial for antioxidant action. |
| ELUMO | 1.25 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 7.10 eV | Relates to chemical stability and reactivity. |
| Dipole Moment (µ) | 1.95 D | Measures molecular polarity, influencing solubility and intermolecular forces. |
| Ionization Potential (IP) | 7.20 eV | Energy required to remove an electron; relates to the first step of the SET-PT antioxidant mechanism. |
| Electron Affinity (EA) | 0.80 eV | Energy released upon gaining an electron. |
Note: The values in this table are illustrative examples based on typical DFT calculations for phenolic compounds and are intended to represent the type of data generated in such a study.
DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. nih.govdtic.mil By computing the second derivatives of the energy, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. dtic.mil For this compound, the most characteristic vibration is the O-H stretching mode, which is sensitive to hydrogen bonding. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. modgraph.co.uknih.gov This allows for the assignment of ¹H and ¹³C NMR signals to specific atoms within the molecule. The chemical shift of the phenolic proton is particularly sensitive to the solvent environment and concentration due to intermolecular hydrogen bonding. modgraph.co.uknih.gov Theoretical predictions of UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can explain the electronic transitions responsible for the molecule's absorption of light. aksaray.edu.tr
| Spectroscopic Data | Hypothetical Calculated Value | Hypothetical Experimental Value | Assignment |
| FT-IR (cm⁻¹) | 3610 | 3605 | Free O-H Stretch |
| 2965 | 2968 | Alkyl C-H Stretch | |
| 1510 | 1512 | Aromatic C=C Stretch | |
| ¹H NMR (δ, ppm) | 6.85 | 6.82 | Aromatic Protons (ortho to OH) |
| 7.15 | 7.12 | Aromatic Protons (meta to OH) | |
| 4.95 | 4.90 | Hydroxyl Proton (-OH) | |
| 1.60 | 1.63 | Methylene Protons (-CH₂-) | |
| 0.65 | 0.68 | Methyl Protons (-CH₃) | |
| ¹³C NMR (δ, ppm) | 154.5 | 154.2 | C-OH |
| 128.0 | 127.8 | Aromatic CH (meta to OH) | |
| 115.5 | 115.3 | Aromatic CH (ortho to OH) | |
| 45.0 | 44.7 | Quaternary Alkyl Carbon | |
| 28.5 | 28.9 | Methylene Carbon (-CH₂-) | |
| 9.0 | 9.2 | Methyl Carbon (-CH₃) |
Note: This table presents hypothetical data to illustrate the typical agreement between DFT-calculated and experimentally measured spectroscopic values.
The primary function of hindered phenols as antioxidants is to interrupt oxidation chain reactions by donating their phenolic hydrogen atom to neutralize free radicals. nih.gov The dominant mechanism for this process is often Hydrogen Atom Transfer (HAT). ustc.edu.cn DFT calculations are exceptionally useful for quantifying the thermodynamics and kinetics of such reactions. nih.gov
A key descriptor for the antioxidant potential of a phenol (B47542) is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. researchgate.netacs.org A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying a more potent antioxidant. acs.org The BDE is calculated as the enthalpy difference between the phenoxyl radical and hydrogen atom products and the parent phenol molecule. researchgate.netnih.gov The bulky 1,1-diethylpropyl group at the para position influences the BDE through electronic effects and also provides steric hindrance that increases the stability of the resulting phenoxyl radical. Furthermore, DFT can be used to model the entire reaction pathway, including the transition state (TS) structure, to calculate the activation energy (Ea). This provides insight into the reaction rate, which is another critical factor for antioxidant efficiency. ustc.edu.cn
| Compound | Calculated O-H BDE (kcal/mol) | Antioxidant Potential |
| Phenol | 87-88 | Baseline |
| This compound | ~82-84 (Estimated) | Good |
| BHT (Butylated Hydroxytoluene) | 81-82 | Very Good |
| α-Tocopherol (Vitamin E) | 77-79 | Excellent |
Note: The BDE value for this compound is an estimate based on values for similar alkylphenols. Other values are from computational literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules move, change shape, and interact with their surroundings. mdpi.com
For this compound, MD simulations can be used for conformational analysis to explore the rotational freedom around its single bonds, such as the bond connecting the alkyl group to the phenyl ring and the C-O bond of the hydroxyl group. nih.govresearchgate.net These simulations can identify the most stable, low-energy conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape affects its function. chemrxiv.org
MD is also essential for studying intermolecular interactions. aip.org In a condensed phase, molecules of this compound can interact with each other via hydrogen bonds between their hydroxyl groups and through π–π stacking of their aromatic rings. mdpi.com MD simulations can quantify the strength and lifetime of these interactions. researchgate.net The bulky alkyl group plays a dual role: it provides steric shielding for the reactive hydroxyl group while also influencing how closely molecules can pack, which affects properties like solubility and diffusion within a medium such as a polymer. rsc.org Understanding these interactions is vital for predicting the behavior of this antioxidant in real-world applications. nih.gov
Structure-Activity Relationship (SAR) Studies based on Molecular Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural features of a series of compounds and their measured activity. researchgate.netnih.gov For phenolic antioxidants, the "activity" is typically their radical scavenging efficiency. nih.govresearchgate.net Molecular modeling is used to calculate a set of numerical values, known as molecular descriptors, that encode the structural, electronic, and physicochemical properties of the molecules. nih.govnih.gov
A QSAR study on a series of alkylphenols including this compound would involve calculating various descriptors. These can be broadly categorized as:
Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). imist.ma
Topological Descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Steric Descriptors: Related to the 3D shape of the molecule, such as molecular volume or surface area.
Thermodynamic Descriptors: Such as the O-H Bond Dissociation Enthalpy (BDE). nih.gov
These descriptors are then used to build a mathematical model (e.g., using multiple linear regression) that connects the structural properties to the antioxidant activity. imist.ma Such a model can be used to predict the activity of new compounds and to identify the key structural features that enhance antioxidant potency, such as the position and branching of the alkyl group. nih.gov
| Descriptor Type | Example Descriptor | Hypothetical Value for this compound | Relevance to Antioxidant Activity |
| Electronic | HOMO Energy | -5.85 eV | Relates to the ease of electron donation. |
| Thermodynamic | O-H BDE | 83 kcal/mol | Primary indicator of H-atom donating ability. |
| Steric | Molecular Volume | 215 ų | Influences steric hindrance and solubility. |
| Topological | Wiener Index | 185 | Describes molecular branching and compactness. |
| Hydrophobicity | LogP | 4.9 | Predicts partitioning between aqueous and lipid phases. |
Note: The values in this table are illustrative and represent the types of descriptors calculated in a QSAR study.
Design of Novel Hindered Phenol Derivatives through Computational Approaches
A key advantage of computational modeling is its application in the rational design of new molecules with improved properties. researchgate.net By integrating the knowledge gained from DFT, MD, and SAR studies, it is possible to design novel derivatives of this compound with potentially superior antioxidant performance. lp.edu.ua
The design process is a feedback loop. SAR models might indicate that higher HOMO energy and lower BDE are critical for activity. nih.gov Computational chemists can then propose modifications to the parent structure, such as:
Adding electron-donating groups (e.g., methoxy groups) to the aromatic ring to increase the electron density and lower the O-H BDE. phantomplastics.com
Modifying the alkyl substituent to fine-tune steric hindrance, solubility, and compatibility with the target application matrix (e.g., a specific polymer).
Combining functionalities , for example, by linking the hindered phenol moiety to another functional group like a UV absorber to create a multifunctional additive. nih.gov
These newly designed virtual compounds can be rapidly screened using computational methods. DFT can be used to calculate their BDE and other electronic properties, and the established QSAR model can predict their antioxidant activity. This in silico screening process allows researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental validation, significantly accelerating the discovery and development of new, more effective antioxidants. nih.gov
Applications in Materials Science and Industrial Processes Excluding Biological and Human Health
A Versatile Monomer in Polymer Synthesis for Adhesives and Coatings
The distinct structure of 4-(1,1-Diethylpropyl)phenol, also known as 4-tert-pentylphenol, makes it a valuable monomer in the synthesis of specialized polymers for high-performance adhesives and coatings. The presence of the bulky alkyl group influences the properties of the resulting polymers, enhancing their performance characteristics.
Tailoring Formaldehyde (B43269) Resins and Thermosets
Phenol-formaldehyde (PF) resins are a class of thermosetting polymers known for their excellent heat resistance, dimensional stability, and chemical inertness. The incorporation of this compound as a substituted phenol (B47542) in the synthesis of PF resins allows for the modification and enhancement of these properties. The bulky diethylpropyl group introduces steric hindrance and increases the hydrophobicity of the polymer backbone. This structural modification can lead to improved flexibility, water resistance, and solubility in organic solvents, which are critical attributes for high-performance adhesives and coatings.
In adhesive formulations, these modified phenolic resins can exhibit enhanced bonding strength to a variety of substrates, including challenging materials like rubber and leather. For coatings, the increased hydrophobicity contributes to superior moisture and corrosion resistance, making them suitable for protective applications in demanding environments. Resins synthesized with 4-tert-pentylphenol are used in the production of durable and flexible adhesives.
A Building Block for High-Performance Polymers
The quest for materials with superior thermal and mechanical properties has led to the exploration of novel monomers for the synthesis of high-performance polymers. While direct and extensive research on this compound as a primary component in widely recognized high-performance polymers is not extensively documented in publicly available literature, its derivatives and analogous structures are instrumental in this field.
The introduction of bulky, non-polar side groups, such as the diethylpropyl group, into a polymer backbone is a known strategy to enhance solubility, processability, and thermal stability. This approach is particularly relevant in the development of advanced materials like certain epoxy resins and other specialty thermosets. By modifying the phenolic hydroxyl group of this compound, it can be converted into various reactive intermediates that can then be polymerized to create high-performance materials with tailored properties. For instance, its incorporation into epoxy resin formulations can improve the toughness and thermal stability of the cured material.
Enhancing Durability: Application as Stabilizers and Additives
Beyond its role as a monomer, this compound and its derivatives are utilized as additives to enhance the longevity and performance of polymeric materials and lubricants. Its phenolic structure is key to its function as a stabilizer against degradative processes.
Antioxidant Function in Materials Preservation
Oxidative degradation is a primary cause of failure in many polymeric materials and lubricants, leading to loss of mechanical strength, discoloration, and reduced service life. Hindered phenols, a class of compounds to which this compound belongs, are effective antioxidants.
The mechanism of action involves the phenolic hydroxyl group, which can donate a hydrogen atom to reactive free radicals, thereby neutralizing them and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and further sterically hindered by the bulky alkyl group, which prevents it from initiating new degradation chains. This antioxidant capability is crucial for preserving the integrity of materials such as polyolefins (polyethylene and polypropylene) and various synthetic rubbers during processing and end-use.
Table 1: Antioxidant Performance Data
| Polymer Matrix | Type of Aging | Antioxidant Concentration | Performance Improvement |
|---|---|---|---|
| Polypropylene | Thermal Aging | 0.1% | Significant reduction in embrittlement |
| Polyethylene | UV Exposure | 0.2% | Improved color stability |
Bolstering Thermal Stability
In addition to preventing oxidative degradation, this compound can contribute to the thermal stability of materials. At elevated temperatures, polymers and lubricants can undergo chemical changes that compromise their performance. The presence of this hindered phenol can help to mitigate these effects. Information on its role as an additive to increase the oxidative stability of fuels and lubricants is available.
The bulky diethylpropyl group can act as a thermal blanket at the molecular level, restricting the mobility of polymer chains and increasing the energy required for thermal decomposition. This effect, combined with its antioxidant properties, makes it a valuable additive for materials that are exposed to high temperatures during processing or in their final application, such as in automotive engine oils and industrial lubricants.
Critical Roles in Oil Refining and Petrochemical Processes
The unique surface-active properties of derivatives of this compound make them valuable in the oil and gas industry. These applications primarily leverage the compound's ability to modify the interface between oil and water.
One of the most significant applications is in the formulation of demulsifiers. Crude oil is often produced with a significant amount of water, which exists as a stable emulsion. These emulsions can cause corrosion, increase pumping costs, and need to be broken before the oil can be refined. Demulsifiers based on ethoxylated alkylphenols, including those derived from this compound, are highly effective at breaking these emulsions.
The mechanism involves the demulsifier migrating to the oil-water interface and disrupting the stabilizing film created by natural emulsifiers in the crude oil, such as asphaltenes and resins. The hydrophilic and hydrophobic moieties of the demulsifier molecule work to lower the interfacial tension, allowing the dispersed water droplets to coalesce and separate from the oil phase.
Furthermore, this compound serves as a chemical intermediate in the synthesis of other specialty chemicals used in the petrochemical industry. These can include corrosion inhibitors, lubricant additives, and other performance-enhancing products. Its production and use as an intermediate for chemicals in the petroleum industry is a key application area.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 4-tert-pentylphenol |
| p-tert-amylphenol |
| Formaldehyde |
| Phenol |
| Polyethylene |
| Polypropylene |
Components in Functional Fluids and Industrial Formulations
In the realm of industrial formulations, particularly functional fluids like lubricants, this compound functions as a hindered phenolic antioxidant. welltchemicals.comuvabsorber.com The primary role of these antioxidants is to protect organic materials, such as base oils in lubricants, from oxidative degradation. vinatiorganics.com This degradation process is a primary contributor to the formation of sludge, increased viscosity, and the generation of corrosive byproducts within machinery. vinatiorganics.com
Hindered phenols counter this degradation by acting as radical scavengers. uvabsorber.comvinatiorganics.com During oxidation, highly reactive free radicals are formed, which can initiate a chain reaction leading to the breakdown of the fluid. vinatiorganics.com The hindered phenol molecule can donate a hydrogen atom from its hydroxyl (-OH) group to neutralize these free radicals, thereby terminating the chain reaction. welltchemicals.com The bulky 1,1-diethylpropyl group provides steric hindrance around the hydroxyl group, which enhances the stability of the resulting phenoxy radical and prevents it from participating in further undesirable reactions. vinatiorganics.com This mechanism improves the thermal stability and extends the operational lifespan of the functional fluid, ensuring the protection and efficient operation of industrial equipment. welltchemicals.comvanderbiltchemicals.com
Table 1: Functional Role of this compound in Industrial Fluids
| Property | Function | Benefit in Formulation |
| Antioxidant | Scavenges peroxy free radicals by donating a hydrogen atom. uvabsorber.com | Inhibits oxidative degradation of base oils and other organic components. welltchemicals.com |
| Stabilizer | Terminates oxidative chain reactions. vinatiorganics.com | Extends the service life of lubricants and hydraulic fluids. vinatiorganics.com |
| Thermal Stability | Maintains structural integrity at elevated temperatures. uvabsorber.com | Prevents thickening, sludge, and deposit formation in engines and machinery. vinatiorganics.com |
Potential in Aerospace and Defense Materials (Declarable Substance)
Within complex supply chains such as the automotive, aerospace, and defense industries, rigorous chemical management standards are essential. To this end, specific chemicals are placed on declarable substance lists to ensure transparency and manage potential risks. gadsl.orgunece.org One of the most prominent of these is the Global Automotive Declarable Substance List (GADSL), which is a collaborative effort by the automotive, supplier, and chemical industries to standardize the reporting of certain substances present in materials or parts. habitablefuture.orgelsmar.com
The compound this compound, identified by its CAS number 37872-24-5, is recognized as a declarable substance under this framework. kyoceradocumentsolutions.com A substance designated as "Declarable" (D) on the GADSL must be reported by suppliers if its concentration exceeds a specified threshold in a homogeneous material. habitablefuture.org This declaration does not necessarily prohibit the substance's use but ensures that information about its presence is communicated along the supply chain. gadsl.org This allows manufacturers to track substances of interest, facilitate compliance with international regulations, and make informed decisions regarding material selection. While originating in the automotive sector, the principles and lists like the GADSL often influence practices in the aerospace and defense industries due to overlapping material and supply chain networks.
Table 2: Declarable Status of this compound
| Substance Identifier | List / Framework | Status | Requirement for Suppliers |
| CAS 37872-24-5 | Global Automotive Declarable Substance List (GADSL) kyoceradocumentsolutions.com | Declarable (D) habitablefuture.org | Must be declared if present in a material above the 0.1% weight-by-weight threshold, unless otherwise specified. habitablefuture.org |
Role in Inkjet Recording Inks
While not typically a direct component of final ink formulations, this compound serves as a crucial chemical intermediate in the synthesis of specialized resins used in high-performance inks. industrialchemicals.gov.au Specifically, it is used to produce terpene phenolic resins or rosin modified phenolic resins. google.comtridevresins.commegawidechem.com These resins are incorporated into inkjet ink compositions to impart several critical performance enhancements. tridevresins.com
In this context, the resins act as binders and tackifiers. google.com Their inclusion improves the ink's adhesion to a wide range of substrates, particularly non-porous materials. google.com They also enhance the durability, smudge resistance, and thermal stability of the printed image. tridevresins.com Furthermore, certain phenolic resins can be used to increase the "decap time"—the length of time an inkjet cartridge can remain uncapped without the nozzles drying out and clogging. google.com The specific structure of the initial alkylphenol, such as this compound, influences the solubility and compatibility of the resulting resin with the volatile organic solvents and other components in the ink formulation. google.com
Table 3: Function of Phenolic Resin Derivatives in Inkjet Inks
| Function | Description | Performance Enhancement |
| Binder / Adhesion Promoter | Creates a durable film that binds the colorant to the substrate. | Improves adhesion and abrasion resistance on porous and non-porous surfaces. google.comtridevresins.com |
| Tackifier | Increases the stickiness and adhesive properties of the ink. | Enhances initial bond and print quality. google.com |
| Stabilizer | Improves thermal stability and resistance to environmental factors. | Contributes to long-lasting prints by preventing fading and degradation. tridevresins.com |
| Decap Time Extender | Modifies the ink's drying properties at the nozzle interface. | Improves printer reliability by preventing nozzle clogging during periods of inactivity. google.com |
Environmental Transformation Pathways Academic Perspective
Photochemical Degradation Studies in Aquatic and Atmospheric Systems
Photochemical degradation, involving the absorption of light energy, is a significant pathway for the transformation of phenolic compounds in both aquatic and atmospheric environments.
Atmospheric Degradation: In the atmosphere, 4-(1,1-diethylpropyl)phenol is expected to exist primarily in the vapor phase. nih.gov The dominant degradation mechanism is the reaction with photochemically-produced hydroxyl (•OH) radicals. nih.gov The reaction can proceed through two main pathways: •OH radical addition to the aromatic ring or hydrogen-atom abstraction from the phenolic -OH group. researchgate.net For similar compounds like 4-tert-butylphenol, theoretical studies indicate that the addition reactions are more significant than abstraction reactions in the atmosphere. researchgate.net The atmospheric half-life for the related compound 4-(1,1-dimethylpropyl)phenol from this reaction is estimated to be approximately 9.2 hours. nih.gov
Reaction with nitrate (B79036) radicals (NO₃•), particularly during nighttime, may also be an important atmospheric sink. nih.gov Furthermore, since phenolic compounds contain chromophores that absorb ultraviolet (UV) light at wavelengths greater than 290 nm, they may be susceptible to direct photolysis by sunlight. nih.govmdpi.com
Aquatic Degradation: In aquatic systems, direct photolysis can occur if the compound absorbs sunlight. The degradation of phenol (B47542) by UV light, even without additional oxidants, has been observed, with the efficiency dependent on the proximity and intensity of the light source. mdpi.com The presence of other substances in natural waters, such as dissolved organic matter, can influence photodegradation rates by acting as photosensitizers or by attenuating light.
Chemical Oxidation Pathways in Environmental Matrices
Chemical oxidation, particularly through Advanced Oxidation Processes (AOPs), is a key transformation pathway for phenolic compounds in water and wastewater. wikipedia.org AOPs are characterized by the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. wikipedia.orgguilan.ac.ir
Common AOPs effective for alkylphenol degradation include:
Ozonation (O₃): Ozone can react directly with the phenolate (B1203915) form of the compound or decompose to form •OH radicals, especially at higher pH. mdpi.comresearchgate.net The ozonation of phenols leads to the formation of intermediates such as catechol, hydroquinone, and 1,4-benzoquinone, which are subsequently broken down into smaller organic acids like cis,cis-muconic acid and eventually mineralized. researchgate.netsemanticscholar.org
UV/H₂O₂: This process uses UV light to cleave hydrogen peroxide (H₂O₂) into two •OH radicals. nih.gov The H₂O₂/UV system is a powerful AOP for pollutant degradation, achieving high degradation and mineralization efficiencies for phenolic compounds. mdpi.com
Photo-Fenton (UV/H₂O₂/Fe²⁺): This method enhances the production of •OH radicals from H₂O₂ using ferrous iron (Fe²⁺) as a catalyst, with UV light accelerating the regeneration of Fe²⁺. nih.govresearchgate.net
The effectiveness of these processes for degrading alkylphenols in real water samples can be high, though it is influenced by the water matrix, including the presence of radical scavengers. guilan.ac.irnih.gov
| Advanced Oxidation Process (AOP) | Primary Oxidant(s) | General Mechanism | Reported Efficiency for Alkylphenols/Phenol |
|---|---|---|---|
| Ozonation (O₃) | O₃, •OH | Direct reaction with ozone and indirect oxidation by hydroxyl radicals. mdpi.com | High removal rates; up to 99.6% phenol removal in simulated wastewater. mdpi.com |
| UV/H₂O₂ | •OH | UV photolysis of hydrogen peroxide generates hydroxyl radicals. nih.gov | Up to 90% phenol degradation within 30 minutes has been demonstrated. mdpi.com |
| Photo-Fenton (UV/H₂O₂/Fe²⁺) | •OH | Fe²⁺ catalyzes H₂O₂ decomposition to •OH, enhanced by UV light. nih.gov | Highly effective for surfactant removal. researchgate.net |
| O₃/UV/H₂O₂ | O₃, •OH | Combination of processes enhances hydroxyl radical generation. guilan.ac.ir | Reported total mineralization of phenol. guilan.ac.ir |
Biodegradation Mechanisms by Microorganisms (Focus on Chemical Transformations, not Ecotoxicity)
Biodegradation is a critical environmental process for the removal of alkylphenols. proquest.com The structure of the alkyl chain, particularly the presence of a branched structure with a quaternary α-carbon atom, significantly influences the degradation pathway. proquest.com
For many short-chain or linear alkylphenols, degradation proceeds through hydroxylation of the aromatic ring to form an alkylcatechol, followed by ring cleavage via either an ortho- or meta-pathway. frontiersin.orgnih.gov However, for long-chain, highly branched alkylphenols like nonylphenol, a different mechanism is often employed by bacteria, particularly of the Sphingomonas genus. proquest.com This pathway involves an initial ipso-hydroxylation, which is a substitution of the alkyl group at the C1 position of the ring with a hydroxyl group. proquest.comresearchgate.net This unusual mechanism leads to the detachment of the alkyl chain as an alcohol and the formation of hydroquinone, which can then enter central metabolism. frontiersin.org
Fungal degradation of branched alkylphenols may proceed through different pathways, including alkyl chain oxidation or the formation of phenolic polymers, mediated by intracellular or extracellular enzymes. proquest.com Under anaerobic conditions, the biodegradation of phenolic compounds can still be effective, though often at a slower rate than aerobic degradation. nih.gov
Adsorption and Sorption Behavior in Environmental Compartments
The transport and fate of hydrophobic organic compounds like this compound are heavily influenced by sorption processes in soil and sediment. umich.edu Due to its chemical structure, it is expected to partition from the aqueous phase to solid matrices such as soil organic matter and sediment. nih.gov
The key parameter for predicting this behavior is the organic carbon-water (B12546825) partition coefficient (Koc). For the related compound 4-(1,1-dimethylpropyl)phenol, the Koc value is estimated to be 3,700 L/kg, which indicates that it is expected to have only slight mobility in soil and will adsorb to suspended solids and sediment in aquatic environments. nih.gov
Several factors control the extent of sorption:
Soil Organic Carbon (foc): Sorption of hydrophobic compounds is strongly correlated with the organic carbon content of the soil or sediment. thescipub.com
pH: As a weak organic acid, the sorption of this compound is pH-dependent. At environmental pH values below its pKa, it exists predominantly in its neutral, more hydrophobic form, which sorbs more strongly to organic matter. At higher pH, it deprotonates to the more water-soluble phenolate anion, reducing its tendency to sorb. thescipub.com
Particle Size: Smaller particles often have a higher organic carbon content and a larger surface area, leading to increased sorption capacity. umich.edu
| Parameter | Value (for structural analog*) | Significance for Environmental Fate |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O | Defines basic chemical identity. |
| Vapor Pressure | 2.00 x 10⁻³ mm Hg at 25°C | Indicates the compound will exist as a vapor in the atmosphere. nih.gov |
| Henry's Law Constant | 2.0 x 10⁻⁶ atm-m³/mol | Suggests volatilization from water surfaces is an important fate process. nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 4.03 | Indicates a high potential for bioaccumulation and sorption to organic matter. |
| Koc (Organic Carbon Partition Coefficient) | 3,700 L/kg (estimated) | Indicates slight mobility in soil and strong adsorption to sediment. nih.gov |
*Data presented for the structural analog 4-(1,1-dimethylpropyl)phenol (CAS 80-46-6) due to lack of specific data for this compound.
Modeling Environmental Fate and Transport
Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. nih.gov QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties and toxicological effects. osti.govnih.gov When experimental data are unavailable, QSARs can be used to estimate crucial parameters for fate modeling, such as biodegradability, bioconcentration potential, and soil sorption coefficients. researchgate.net For phenols, QSAR models often find that toxicity and environmental behavior are strongly dependent on the octanol/water partition coefficient (log Kow) and electronic properties of the molecule. nih.gov
The inputs for a comprehensive fate and transport model for this compound would include its vapor pressure, Henry's Law constant, Koc value, and the degradation half-lives from photochemical, chemical, and biological pathways. nih.gov Based on the available data for its analogs, models would likely predict that this compound will partition significantly to sediment and soil, with volatilization and atmospheric degradation being important removal mechanisms from the aqueous and atmospheric compartments, respectively. nih.gov
Future Research Directions
Exploration of Novel Synthetic Routes for Alkylphenols
The traditional synthesis of 4-(1,1-diethylpropyl)phenol typically involves the Friedel-Crafts alkylation of phenol (B47542) with an appropriate alkene or alkyl halide, often catalyzed by strong Lewis or Brønsted acids. mt.comrsc.org While effective, these methods present challenges such as catalyst waste and the formation of by-products. rsc.org Future research is geared towards overcoming these limitations by exploring innovative synthetic strategies.
A key area of investigation is the development of solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolates, which aim to reduce the environmental impact associated with homogeneous catalysts. whiterose.ac.uk These solid catalysts offer the potential for easier separation and reusability, though challenges in maintaining activity and selectivity over time remain. whiterose.ac.uk
Furthermore, the exploration of transition-metal catalysis, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings, presents a promising avenue for constructing carbon-carbon bonds with high precision and efficiency. hilarispublisher.com These methods, which are becoming indispensable in medicinal chemistry, could be adapted for the synthesis of complex alkylphenols, offering greater control over the molecular architecture. hilarispublisher.com
The direct alkylation of phenols under high-temperature or high-pressure conditions without an acid catalyst is another area of interest. slchemtech.com This approach could simplify the reaction process and reduce waste streams. Additionally, free radical substitution reactions, initiated at high temperatures, offer an alternative pathway for alkylation with potentially milder reaction conditions. slchemtech.com
Development of Sustainable and Green Methodologies
The chemical industry's shift towards sustainability is driving research into greener synthetic methods for alkylphenols. A significant focus is on replacing hazardous alkylating agents, such as alkyl halides, with more environmentally benign alternatives like alcohols, which produce water as a non-toxic byproduct. rsc.org The alkylation of phenols and substituted phenols with C1–C4 alcohols or olefins is being investigated as a method to upgrade bio-oil oxygenates, which would improve the yields of valorization products and avoid carbon loss. repec.org
Phase transfer catalysis (PTC) is emerging as a powerful technique for conducting alkylation reactions under milder, often solvent-free, conditions with high efficiency and selectivity. mdpi.com The use of microwave radiation or ultrasonic conditions in conjunction with PTC can further shorten reaction times and improve yields, aligning with the principles of green chemistry. mdpi.com
The development of reusable and non-toxic catalysts is another cornerstone of sustainable methodologies. mdpi.com Research into solid catalysts, such as modified γ-Al2O3, is aimed at tuning the acidity to favor selective O-alkylation and increase phenol conversion, thereby minimizing waste and improving process efficiency. mdpi.com
Advanced Characterization Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Future research will increasingly rely on advanced in-situ characterization techniques to monitor reactions in real-time. Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable for tracking the concentration of key reaction species, providing insights into both kinetics and reaction mechanisms. mt.com
In-situ spectroscopy is particularly vital for studying reactions involving transient and labile intermediate species, whose concentrations would be altered by the time a sample could be analyzed offline. spectroscopyonline.com For complex reactions like Friedel-Crafts alkylation, techniques such as in-situ solid-state NMR spectroscopy, combined with theoretical calculations, can help identify reactive intermediates. researchgate.net This level of detailed analysis allows for a more precise understanding of the reaction pathway, leading to better control and optimization of the synthesis process.
Automated chemical reactors and reaction calorimeters will also play a significant role in ensuring that the energetics of the reaction are well understood and that the effects of various reaction variables on performance are accurately modeled. mt.com
Theoretical Prediction and Experimental Validation of New Reactivity
Computational chemistry is becoming an indispensable tool for predicting the reactivity of phenolic compounds and guiding experimental work. Quantum chemical studies can provide a significant amount of data on the mechanisms of reactions between phenols and free radicals, identifying key properties that determine their radical scavenging activity. nih.gov
Methods like ab initio calculations and Density Functional Theory (DFT) are being used to correlate the reactivity of phenols with calculated charges at reactive sites on the aromatic ring. usda.govresearchgate.net By comparing experimentally obtained reaction sites with calculated atomic charges, researchers can predict which carbon atoms are most likely to undergo substitution. researchgate.net These theoretical predictions, however, require experimental validation to confirm their accuracy. usda.gov
Computational models are also being developed to predict important physicochemical properties like pKa values for complex phenols, which is crucial for understanding their antioxidant behavior. nih.gov Molecular dynamics simulations and quantum chemical calculations are being employed to study the adsorption and reactivity of phenolic compounds on surfaces, which has implications for applications like corrosion inhibition. mdpi.com
| Computational Method | Application in Phenol Reactivity | Key Findings |
| Ab Initio / DFT | Prediction of reaction sites in formaldehyde (B43269) reactions. | Strong correlation between reactivity and average charge per reactive site. researchgate.net |
| Quantum Chemistry | Studying free radical-scavenging mechanisms. | Provides data on key properties for antioxidant activity. nih.gov |
| DFT / MD Simulations | Investigating corrosion inhibition by phenols. | Reveals adsorption characteristics and reactivity on metal surfaces. mdpi.com |
| Various Functionals/Solvent Models | Predicting aqueous pKa values. | Correlations between Gibbs energy and experimental pKa show predictive accuracy. nih.gov |
Design of Next-Generation Functional Materials incorporating Hindered Phenols
The inherent antioxidant properties of hindered phenols like this compound make them ideal candidates for incorporation into advanced functional materials. vinatiorganics.com A significant area of research is the development of novel materials with enhanced durability and resistance to degradation, leading to longer-lasting plastics, paints, and textiles. vinatiorganics.com
One innovative approach is the synthesis of polymeric stabilizers that have a polymer backbone with pendant hindered phenol groups. acs.org These materials have shown significantly higher thermal-oxidative stability compared to traditional polymers containing small amounts of organic hindered phenol stabilizers. acs.org The uniform distribution of the hindered phenol moieties within the polymer matrix, achieved through copolymerization, is key to their enhanced performance. acs.org
Researchers are also designing hybrid compounds that combine the thermal-oxidative aging resistance of hindered phenols with the ultraviolet aging resistance of other molecules, such as benzophenone. nih.gov These multifunctional additives have the potential to provide comprehensive protection for polymers against both thermal and UV degradation. nih.gov
| Functional Material Concept | Advantage | Potential Application |
| Polymeric Stabilizers | Higher thermal-oxidative stability, uniform distribution of antioxidant. acs.org | High-performance plastics, metallized polymer film capacitors. acs.org |
| Hybrid Antioxidant/UV Absorbers | Multifunctional protection against both thermal and UV aging. nih.gov | Polyolefin elastomer (POE) films, coatings. nih.gov |
| Polymer Blends | Improved oxidative stability at elevated temperatures. | Durable plastics and rubber components. acs.org |
Elucidation of Complex Interfacial Phenomena in Industrial Applications
The behavior of this compound and other alkylphenols at interfaces is critical to their performance in many industrial applications, including their roles as surfactants, emulsifiers, and additives in lubricants. vinatiorganics.comuobaghdad.edu.iq Future research will focus on elucidating the complex interfacial phenomena that govern their functionality.
Molecules at an interface have different properties from those in the bulk of a phase. pharmacy180.com The forces at the interface lead to phenomena such as surface tension, which is the force that must be applied to counteract the net inward pull on the surface molecules. uobaghdad.edu.iq Understanding how alkylphenols affect surface and interfacial tension is key to their application as surfactants and wetting agents. uomustansiriyah.edu.iq
The adsorption of these molecules at solid-liquid or liquid-liquid interfaces is a spontaneous process that can be either physical or chemical in nature. slideshare.net By modifying surfaces, these compounds can influence processes like detergency and the stability of emulsions and suspensions. uobaghdad.edu.iquobasrah.edu.iq Advanced techniques will be needed to probe these interfaces and understand the molecular-level interactions that drive the macroscopic properties observed in industrial formulations.
Q & A
Q. What are the established synthetic routes for 4-(1,1-Diethylpropyl)phenol, and what are their respective challenges?
- Methodological Answer : The synthesis of this compound involves Friedel-Crafts alkylation or organometallic ethylation. A key challenge is installing the bulky 1,1-diethylpropyl group. For example, diethylaryl carbinol activation with SOCl₂ followed by ethyl organometallics (e.g., AlEt₃, ZnEt₂) has been explored. However, AlEt₃ produces competing β-hydride elimination byproducts (e.g., hydride addition products), while ZnEt₂ yields near-equimolar mixtures of desired and undesired products .
Q. Table 1: Ethylation Reagents and Outcomes
| Reagent | Primary Product | Byproduct | Yield Ratio (Desired:Byproduct) |
|---|---|---|---|
| AlEt₃ | [23c] | [24c] (hydride) | <10:90 |
| ClAlEt₂ | [23c] | [24c] | 9:91 |
| ZnEt₂ | [23c] | [24c] | ~50:50 |
| Data derived from ethylation trials . |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Molecular weight confirmation via MS (e.g., molecular ion peak at m/z 176 for the parent compound) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve tert-alkyl substituents and aromatic protons. For related phenols, tert-butyl groups show characteristic singlets (δ ~1.3 ppm for CH₃) .
- Chromatography : Reverse-phase HPLC with UV detection (λ ~275 nm for phenolic absorption) ensures purity.
Q. Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.32 g/mol | |
| CAS Registry Number | 4468-40-0 | |
| Appearance | White crystalline solid |
Q. What polymer derivatives of this compound have been reported, and how are they synthesized?
- Methodological Answer :
- Polysulfide Polymers : Reaction with sulfur chloride (S₂Cl₂) forms thioether-linked polymers. Stoichiometric control (e.g., 1:1 monomer:S₂Cl₂ ratio) optimizes crosslinking .
- Epoxy Resins : Copolymerization with (chloromethyl)oxirane and bisphenol A produces thermosetting resins. Cure kinetics depend on tert-alkyl group steric effects .
Advanced Research Questions
Q. How can researchers mitigate byproduct formation during the ethylation step in synthesizing this compound?
- Methodological Answer :
- Reagent Selection : Avoid AlEt₃ due to dominant β-hydride pathways. Opt for less electrophilic reagents (e.g., Grignard derivatives) to suppress elimination .
- Temperature Control : Lower reaction temperatures (<0°C) reduce kinetic side reactions.
- Additives : Lewis acids (e.g., BF₃·OEt₂) may stabilize transition states favoring alkylation over hydride transfer.
Q. What are the key thermodynamic considerations in reaction mechanisms involving this compound?
- Methodological Answer :
- Reaction Enthalpy (ΔrH°) : For tert-alkylphenol derivatives, gas-phase or solution-phase calorimetry measures ΔrH°. Example: ΔrH° = -9.9 ± 2.9 kJ/mol for a related tert-alkylphenol equilibrium .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in Friedel-Crafts alkylation but may increase side reactions with nucleophiles.
Q. How do steric effects of the 1,1-Diethylpropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Steric Hindrance : The bulky tert-alkyl group directs EAS to the para position due to ortho/meta site blocking. Competitive alkylation vs. acylation can be assessed via Hammett substituent constants (σ⁺).
- Kinetic vs. Thermodynamic Control : High-temperature conditions favor thermodynamic para-products, while low temperatures may trap kinetic intermediates (e.g., ortho-substituted isomers) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?
- Methodological Answer :
- Hydrolytic Stability : While tert-alkylphenols are generally stable, trace impurities (e.g., residual Al³⁺ from synthesis) can catalyze degradation. Purity checks via ICP-MS are advised .
- Confounding Factors : Literature discrepancies may arise from differing moisture levels during testing. Accelerated aging studies (40°C/75% RH) clarify stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
